molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Cat. No. B124383
CAS RN: 96-05-9
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Description

Allyl Methacrylate (AMA) is an acrylic monomer with two types of vinyl groups which include methacrylic and allylic based double bonds . It is mainly utilized as a cross-linking agent to increase the hardness of the base material . It also facilitates an improvement in the heat resistant property of the resin . AMA is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers .


Synthesis Analysis

A simple synthesis method for the allylic acrylates and methacrylates of soybean oil has been evaluated . Allyl methacrylate was polymerized by γ-radiation under vacuum in solution and atom transfer radical polymerization (ATRP) methods and also in the presence of atmospheric oxygen in bulk .


Molecular Structure Analysis

The molecular formula of Allyl Methacrylate is C7H10O2 . It consists of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group . The molecular weight is 126.15 g/mol .


Chemical Reactions Analysis

The kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed . The free-radical polymerization (FRP) of vinyl monomers is one of the most extensively used chemical reactions .


Physical And Chemical Properties Analysis

Allyl Methacrylate is a colorless liquid with a distinguishable odor . Its boiling point is 302°F and the specific gravity is 0.9335 . It is hardly soluble in water .

Scientific Research Applications

Thermal Degradation and Stability

Allyl methacrylate (AMA) has been extensively studied for its thermal degradation properties. Research by Zulfiqar, Piracha, and Masud (1996) in "Polymer Degradation and Stability" explored the thermal degradation of poly(allyl methacrylate), identifying main pyrolysis products and proposing mechanisms for the reactions involved (Zulfiqar, Piracha, & Masud, 1996). This research provides valuable insights into the stability of AMA under thermal conditions.

Synthesis Methods

The synthesis of AMA has been improved through methods like phase transfer catalysis. Wang Quan's 2013 study in "Fine chemicals" describes the synthesis of AMA from 3-chloropropene and sodium methacrylate, achieving a high molar yield (Wang Quan, 2013). This method is significant for the efficient production of AMA.

Coating Applications

AMA's application in coating technologies is highlighted in Kakaroglou et al.'s 2012 research in "Plasma Processes and Polymers". They investigated the deposition of AMA on aluminium using atmospheric dielectric barrier discharge plasma, suggesting its potential use as an adhesion promoter (Kakaroglou et al., 2012).

Polymer Modification

Xiao et al. (2018) in "Progress in Organic Coatings" provided a solvent-free method for modifying AMA, applying it in waterborne self-matting styrene-acrylic emulsions. This modification enhances the surface properties of the resultant films (Xiao et al., 2018).

Safety And Hazards

Allyl Methacrylate is fatal if inhaled and toxic in contact with skin . Repeated exposure to this material can result in absorption through skin causing significant health hazard . It causes skin irritation and serious eye irritation .

Future Directions

The Allyl Methacrylate (AMA) market is poised to describe future prospects – continued growth, and evolving trends, making it an attractive space for target audience – investors, business .

properties

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
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InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC=C
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Molecular Formula

C7H10O2
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Related CAS

25189-05-3
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID2021816
Record name Allyl methacrylate
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Molecular Weight

126.15 g/mol
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Physical Description

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid.
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester
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Boiling Point

150 °C, 302 °F
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Flash Point

33.9 °C
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Density

0.9335 g/cu cm at 20 °C, 0.9335
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg
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Product Name

Allyl methacrylate

Color/Form

Colorless liquid

CAS RN

96-05-9
Record name Allyl methacrylate
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Synthesis routes and methods I

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of MTS (5.5 x 10-3 g) in dry THF (10.0 ml) was added (D2.1) (3.0 g), AM (0.11 ml) and TBAF (2 μl of 1M THF solution). The mixture warmed up and was stirred overnight at room temperature. 50 ppm Irganox 1010 antioxidant was added to the very viscous clear solution, which was cast into a polyester tray in a stream of nitrogen. The last traces of THF were removed by heating in a vacuum oven at 60° for 4 hours.
Name
Quantity
2 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added in the amount of 3 wt.-% (based on to the entire mixture) to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% dodecyl methacrylate. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 76 wt.-% water at G=0.048 MPa. The soluble extractable portion was 2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
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Reaction Step Two
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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polypropylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allyl methacrylate
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Allyl methacrylate

Citations

For This Compound
2,520
Citations
TK Vardareli, S Keski˙ n, A Usanmaz - Journal of Macromolecular …, 2008 - Taylor & Francis
Allyl methacrylate was polymerized in CCl 4 solution by α,α′‐azoisobutyronitrile at 50, 60, and 70C. The kinetic curves were auto‐accelarated types at 60 and 70C, but almost linear at …
Number of citations: 41 www.tandfonline.com
R Nagelsdiek, M Mennicken, B Maier, H Keul… - …, 2004 - ACS Publications
… However, the homopolymer prepared (poly(allyl methacrylate), … synthesis of poly(allyl methacrylate) and a copolymer of St … occurring during ATRP in the presence of allyl methacrylate. …
Number of citations: 88 pubs.acs.org
GF D'alelio, TR Hoffend - Journal of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
… Allyl acrylate and allyl methacrylate were polymerized by … Block copolymers were prepared by reacting allyl methacrylate … Allyl acrylate (AA) and allyl methacrylate (AMA) were chosen …
Number of citations: 50 onlinelibrary.wiley.com
JPJ Higgins, KE Weale - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
… of allyl methacrylate formed in dioxane and diallyl ether solutions confirmed that little or no … Table I shows the effect on the rate of polymerization of allyl methacrylate in diallyl ether …
Number of citations: 34 onlinelibrary.wiley.com
Y Liu, R Mao, MB Huglin, PA Holmes - Polymer, 1996 - Elsevier
The copolymerizations of allyl methacrylate (AMA) with methyl methacrylate (MMA) and of AMA with N-vinyl-2-pyrrolidone (VP) have been effected in bulk by γ-irradiation to various …
Number of citations: 40 www.sciencedirect.com
M Mennicken, R Nagelsdiek, H Keul… - … Chemistry and Physics, 2004 - Wiley Online Library
… Up to now, a controlled radical polymerization of random copolymers with allyl methacrylate … Allyl methacrylate is a monomer with two CC double bonds of different reactivity. Figure 1 …
Number of citations: 45 onlinelibrary.wiley.com
R París, JL de La Fuente - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… One of these monomers is allyl methacrylate (AMA). Matsumoto17 extensively investigated … Thus, the early stage of this polymerization leads to the formation of poly(allyl methacrylate) (…
Number of citations: 63 onlinelibrary.wiley.com
T K. Vardareli, A Usanmaz - Journal of applied polymer science, 2007 - Wiley Online Library
… Allyl methacrylate (AMA (I)) is a difunctional monomer with vinyl and allyl groups. The … This type of polymerization was shown2 to progress on vinyl groups giving poly(allyl methacrylate) …
Number of citations: 18 onlinelibrary.wiley.com
R París, JL de La Fuente - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… The controlled radical polymerization of allyl methacrylate by … characteristics of poly(allyl methacrylate)s formed with … living character of the poly(allyl methacrylate)s obtained, with …
Number of citations: 57 onlinelibrary.wiley.com
F Liu, G Liu - Macromolecules, 2001 - ACS Publications
A triblock copolymer, poly(solketal methacrylate)-block-poly(2-trimethylsiloxylethyl methacrylate)-block-poly(allyl methacrylate) or PSMA-b-P(HEMA-TMS)-b-PAMA, was synthesized by …
Number of citations: 87 pubs.acs.org

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